N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide
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Overview
Description
N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of a hydrazone functional group and a trimethoxybenzylidene moiety. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE typically involves the following steps:
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Condensation reaction: The hydrazone is then reacted with a suitable acylating agent to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction reactions can also occur, potentially converting the hydrazone back to the corresponding hydrazine.
Substitution: Various substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield hydrazines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE
- N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE
Uniqueness
The uniqueness of N-(2-METHYLPHENYL)-4-OXO-4-[(2E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]BUTANAMIDE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H25N3O5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C21H25N3O5/c1-14-7-5-6-8-16(14)23-19(25)9-10-20(26)24-22-13-15-11-17(27-2)21(29-4)18(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)(H,24,26)/b22-13+ |
InChI Key |
KLNBUJAOWZOWBL-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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